Iomeprol
Iomeprol
Iomeprol is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and a glycoloyl(methyl)amino group at the 5-position. It has a role as a radioopaque medium, an environmental contaminant and a xenobiotic. It is a benzenedicarboxamide and an organoiodine compound.
Iomeprol has been investigated for the diagnostic of Coronary Artery Disease.
Iomeprol has been investigated for the diagnostic of Coronary Artery Disease.
Brand Name:
Vulcanchem
CAS No.:
78649-41-9
VCID:
VC20843650
InChI:
InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31)
SMILES:
CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO
Molecular Formula:
C17H22I3N3O8
Molecular Weight:
777.1 g/mol
Iomeprol
CAS No.: 78649-41-9
Cat. No.: VC20843650
Molecular Formula: C17H22I3N3O8
Molecular Weight: 777.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Iomeprol is a benzenedicarboxamide compound having N-substituted carbamoyl groups at the 1- and 3-positions, iodo substituents at the 2-, 4- and 6-positions and a glycoloyl(methyl)amino group at the 5-position. It has a role as a radioopaque medium, an environmental contaminant and a xenobiotic. It is a benzenedicarboxamide and an organoiodine compound. Iomeprol has been investigated for the diagnostic of Coronary Artery Disease. |
|---|---|
| CAS No. | 78649-41-9 |
| Molecular Formula | C17H22I3N3O8 |
| Molecular Weight | 777.1 g/mol |
| IUPAC Name | 1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-methylamino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
| Standard InChI | InChI=1S/C17H22I3N3O8/c1-23(9(29)6-26)15-13(19)10(16(30)21-2-7(27)4-24)12(18)11(14(15)20)17(31)22-3-8(28)5-25/h7-8,24-28H,2-6H2,1H3,(H,21,30)(H,22,31) |
| Standard InChI Key | NJKDOADNQSYQEV-UHFFFAOYSA-N |
| SMILES | CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |
| Canonical SMILES | CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO |
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